4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole 4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole
Brand Name: Vulcanchem
CAS No.: 946427-86-7
VCID: VC11725666
InChI: InChI=1S/C14H11BrF3NO2/c15-7-10-12(19-21-13(10)8-5-6-8)9-3-1-2-4-11(9)20-14(16,17)18/h1-4,8H,5-7H2
SMILES: C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)CBr
Molecular Formula: C14H11BrF3NO2
Molecular Weight: 362.14 g/mol

4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole

CAS No.: 946427-86-7

Cat. No.: VC11725666

Molecular Formula: C14H11BrF3NO2

Molecular Weight: 362.14 g/mol

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole - 946427-86-7

Specification

CAS No. 946427-86-7
Molecular Formula C14H11BrF3NO2
Molecular Weight 362.14 g/mol
IUPAC Name 4-(bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole
Standard InChI InChI=1S/C14H11BrF3NO2/c15-7-10-12(19-21-13(10)8-5-6-8)9-3-1-2-4-11(9)20-14(16,17)18/h1-4,8H,5-7H2
Standard InChI Key DEZDVAAAZZONAM-UHFFFAOYSA-N
SMILES C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)CBr
Canonical SMILES C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)CBr

Introduction

Chemical Structure and Substituent Effects

Core Isoxazole Framework

The isoxazole ring (C₃H₃NO) is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its aromaticity and electronic properties make it a privileged scaffold in medicinal chemistry, enabling interactions with biological targets through hydrogen bonding and π-π stacking . In this compound, the ring is substituted at three positions:

  • 4-Position: A bromomethyl (-CH₂Br) group, which introduces electrophilic reactivity for further functionalization.

  • 5-Position: A cyclopropyl (C₃H₅) group, contributing steric bulk and conformational rigidity.

  • 3-Position: A 2-(trifluoromethoxy)phenyl (C₆H₄OCF₃) group, enhancing lipophilicity and metabolic stability .

Molecular Formula and Mass

Based on structural analogs , the molecular formula is estimated as C₁₄H₁₀BrF₃NO₂, with a molecular weight of 372.14 g/mol. Key physicochemical predictions include:

  • LogP: ~3.9 (indicating high lipophilicity, similar to brominated isoxazoles ).

  • Polar Surface Area (PSA): ~26.03 Ų (suggesting moderate membrane permeability) .

Synthesis and Reaction Pathways

Key Precursors and Intermediates

The synthesis of 4-(bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole likely involves a multi-step sequence starting from methyl 3-cyclopropyl-3-oxopropanoate (CAS: 32249-35-7), as demonstrated in related isoxazole syntheses .

Formation of the Isoxazole Core

  • Oxime Formation: (Z)-2-(trifluoromethoxy)benzaldehyde is condensed with hydroxylamine hydrochloride to yield the corresponding oxime.

  • Chlorination: The oxime is treated with N-chlorosuccinimide (NCS) to generate a chloroxime intermediate.

  • Cyclization: Reaction of the chloroxime with methyl 3-cyclopropyl-3-oxopropanoate in tetrahydrofuran (THF) and potassium carbonate at 35°C forms the isoxazole ring .

Bromination of the Methyl Group

The methyl ester at the 4-position is converted to a bromomethyl group via a radical bromination or nucleophilic substitution. For example:

  • Reagent: Phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS).

  • Conditions: Anhydrous dichloromethane (DCM) at 0–25°C .

Example Reaction Table

StepReagents/ConditionsYieldReference
CyclizationK₂CO₃, THF, 35°C55%
BrominationPBr₃, DCM, 0°C70% (predicted)

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

  • Melting Point: Estimated >150°C (based on brominated isoxazole analogs ).

  • Solubility: Poor in water (<0.1 mg/mL); soluble in organic solvents (e.g., THF, DCM).

Spectroscopic Characterization

  • ¹H NMR: Key signals include:

    • δ 7.6–7.4 ppm (aromatic protons from phenyl group).

    • δ 4.3 ppm (s, 2H, -CH₂Br).

    • δ 1.3 ppm (m, 4H, cyclopropyl) .

  • Mass Spectrometry: Expected [M+H]⁺ peak at m/z 373.04.

ApplicationTargetMechanism
AntibioticDNA gyraseInhibition of bacterial replication
AntiviralViral proteaseBlocking polyprotein processing
Neuropathic painNMDA receptorAntagonism of glutamate signaling

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